1,6-Naphthyridine-8-carbaldehyde

Beschreibung

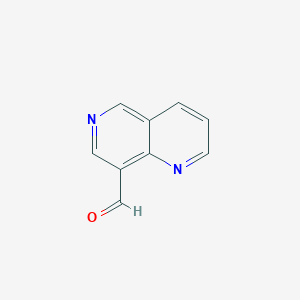

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-naphthyridine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNHLMJPAYWTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697905 | |

| Record name | 1,6-Naphthyridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-16-0 | |

| Record name | 1,6-Naphthyridine-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-naphthyridine-8-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The guide details a robust synthetic protocol for its preparation via the selenium dioxide-mediated oxidation of 8-methyl-1,6-naphthyridine. A thorough characterization of the title compound is presented, including tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The fundamental basic properties of the 1,6-naphthyridine core are discussed, including an estimation of its pKa value, which governs its behavior in physiological and reaction media. Furthermore, this guide explores the rich reactivity of the 8-carbaldehyde functionality, providing detailed experimental protocols for key transformations such as the Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions open avenues for extensive derivatization, enabling the synthesis of a diverse array of novel molecular entities. Finally, the guide touches upon the current and potential applications of 1,6-naphthyridine-8-carbaldehyde and its derivatives, particularly in the realm of drug discovery as kinase inhibitors and scaffolds for biologically active molecules.

Introduction

Naphthyridines, also known as diazanaphthalenes, represent a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Among these, the 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects.

The introduction of a carbaldehyde group at the 8-position of the 1,6-naphthyridine core yields 1,6-naphthyridine-8-carbaldehyde (also known as 1,6-naphthyridine-8-carboxaldehyde), a versatile synthetic intermediate. This yellow solid combines the inherent biological relevance of the naphthyridine nucleus with the reactive potential of an aromatic aldehyde. This dual functionality makes it an invaluable synthon for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide aims to provide a detailed technical overview of the synthesis, characterization, basic properties, and chemical reactivity of this important building block for researchers in organic synthesis and drug discovery.

Synthesis and Characterization

A reliable and scalable synthesis of 1,6-naphthyridine-8-carbaldehyde is crucial for its utilization in research and development. The most direct and commonly employed method is the oxidation of the corresponding methyl-substituted precursor, 8-methyl-1,6-naphthyridine.

Synthesis via Oxidation of 8-Methyl-1,6-naphthyridine

The oxidation of a methyl group on a heteroaromatic ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a particularly effective reagent for this transformation, a reaction often referred to as the Riley oxidation. This method has been successfully applied to various N-heteroaromatic compounds. The presence of an auxiliary oxidant, such as tert-butyl hydroperoxide, can improve the efficiency and selectivity of the SeO₂ oxidation, often allowing for milder reaction conditions.

Experimental Protocol: Synthesis of 1,6-Naphthyridine-8-carbaldehyde

-

Materials:

-

8-Methyl-1,6-naphthyridine (1.0 equiv)

-

Selenium dioxide (SeO₂) (1.2 equiv)

-

Dioxane (solvent)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (optional, 1.0 equiv)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluents)

-

-

Procedure:

-

To a solution of 8-methyl-1,6-naphthyridine in dioxane, add selenium dioxide (and TBHP, if used).

-

Heat the reaction mixture to reflux (typically around 100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 1,6-naphthyridine-8-carbaldehyde as a yellow solid.

-

-

Causality Behind Experimental Choices:

-

Solvent: Dioxane is a common solvent for SeO₂ oxidations due to its relatively high boiling point and ability to dissolve both the starting material and the oxidant.

-

Workup: The aqueous bicarbonate wash is essential to neutralize any selenous acid (H₂SeO₃) formed during the reaction, which could otherwise complicate purification.

-

Purification: Column chromatography is necessary to separate the desired aldehyde from any unreacted starting material, over-oxidized carboxylic acid, and other minor byproducts.

-

Spectroscopic Characterization

The structural elucidation of 1,6-naphthyridine-8-carbaldehyde is confirmed through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 1,6-Naphthyridine-8-carbaldehyde

| Technique | Data |

| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine core and a downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons will be indicative of their relative positions. |

| ¹³C NMR | The spectrum should display nine distinct carbon signals. The aldehydic carbonyl carbon will appear at a characteristic downfield chemical shift (typically δ 190-200 ppm). The remaining signals will correspond to the eight carbons of the naphthyridine ring system. |

| IR (Infrared) | A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. C-H stretching vibrations of the aldehyde group may appear around 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. |

| MS (Mass Spec) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂O, 158.16 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). |

Physicochemical and Basic Properties

The electronic nature of the 1,6-naphthyridine ring system, with its two pyridine-like nitrogen atoms, imparts basic properties to the molecule. The lone pair of electrons on each nitrogen atom can accept a proton, and the ease with which this occurs is quantified by the pKa of the conjugate acid.

Protonation Equilibrium

The basicity of 1,6-naphthyridine-8-carbaldehyde is a critical factor in its reactivity and biological activity. In an acidic medium, the nitrogen atoms can be protonated, influencing the molecule's solubility and its ability to interact with biological targets.

Caption: Protonation equilibrium of the 1,6-naphthyridine core.

Reactivity and Chemical Transformations

The aldehyde group at the 8-position of 1,6-naphthyridine-8-carbaldehyde is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds. 1,6-Naphthyridine-8-carbaldehyde can readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine or potassium carbonate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

1,6-Naphthyridine-8-carbaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve 1,6-naphthyridine-8-carbaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid product with cold ethanol and dry to obtain the desired (1,6-naphthyridin-8-yl)methylenemalononitrile.

-

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is highly valuable for introducing a carbon-carbon double bond with control over its geometry. 1,6-Naphthyridine-8-carbaldehyde can be converted to a variety of vinyl-substituted 1,6-naphthyridines using this methodology.

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide

-

Materials:

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (solvent)

-

1,6-Naphthyridine-8-carbaldehyde (1.0 equiv)

-

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the ylide solution for a period to ensure complete formation.

-

Add a solution of 1,6-naphthyridine-8-carbaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group into an amine. It involves the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in situ reduction of the intermediate to the corresponding amine. This is a highly efficient method for C-N bond formation.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Materials:

-

1,6-Naphthyridine-8-carbaldehyde (1.0 equiv)

-

A primary amine (e.g., aniline or benzylamine) (1.1 equiv)

-

A reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))

-

A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Acetic acid (catalytic amount, optional)

-

-

Procedure:

-

Dissolve 1,6-naphthyridine-8-carbaldehyde and the primary amine in the chosen solvent.

-

Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Caption: Key chemical transformations of 1,6-naphthyridine-8-carbaldehyde.

Applications in Drug Discovery and Materials Science

The 1,6-naphthyridine scaffold is a common motif in molecules targeting various biological pathways. The 8-carbaldehyde derivative serves as a crucial starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Derivatives of 1,6-naphthyridine have been investigated as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The aldehyde functionality allows for the introduction of diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the products of reductive amination can be further elaborated to generate complex amine derivatives that can form critical hydrogen bonds or other interactions within a protein's binding pocket.

In the field of materials science, the rigid, planar structure of the naphthyridine ring system, combined with the potential for extended conjugation through reactions at the aldehyde group, makes these compounds interesting candidates for organic electronics and photophysical applications. The Knoevenagel and Wittig reactions, in particular, can be used to synthesize extended π-systems with potential applications as fluorescent probes or components of organic light-emitting diodes (OLEDs).

Caption: Application pathways for 1,6-naphthyridine-8-carbaldehyde.

Conclusion

1,6-Naphthyridine-8-carbaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation from 8-methyl-1,6-naphthyridine and the rich reactivity of its aldehyde group provide access to a vast chemical space of novel 1,6-naphthyridine derivatives. The fundamental basicity of the naphthyridine core is an important consideration in its handling and reactivity. The Knoevenagel condensation, Wittig reaction, and reductive amination are just a few examples of the powerful transformations that can be employed to elaborate this scaffold. The continued exploration of the chemistry of 1,6-naphthyridine-8-carbaldehyde is expected to lead to the discovery of new therapeutic agents and advanced functional materials.

References

-

Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - Taylor & Francis Online. (URL: [Link])

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia ESIRC. (URL: [Link])

-

IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. (URL: [Link])

-

Product Class 8: Naphthyridines. (URL: [Link])

-

Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide - ResearchGate. (URL: [Link])

-

(PDF) Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. (URL: [Link])

1,6-Naphthyridine-8-carbaldehyde chemical structure and isomers

An In-Depth Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: Structure, Isomerism, and Synthetic Significance

Abstract

This technical guide provides a comprehensive analysis of 1,6-Naphthyridine-8-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core chemical structure, explore the constitutional and positional isomerism inherent to the naphthyridine framework, and detail its key physicochemical properties. The guide elucidates the strategic importance of the 8-carbaldehyde moiety as a reactive handle for synthetic diversification. Furthermore, we present an exemplary synthetic protocol for a related precursor, highlighting the causal logic behind the methodological choices. The applications of the 1,6-naphthyridine scaffold in developing potent therapeutic agents and novel organic materials are also discussed, providing a holistic view for researchers, scientists, and professionals in drug development.

Introduction to the Naphthyridine Scaffold

The Significance of Naphthyridines in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form a wide range of interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, influencing the molecule's solubility, metabolic stability, and receptor binding affinity. Consequently, the 1,6-naphthyridine core and its derivatives are found in numerous pharmacologically active agents, demonstrating anticancer, antiviral, and anti-inflammatory properties.[4][5] Recent research has highlighted 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6][7]

Overview of Naphthyridine Isomerism

The parent naphthyridine structure is characterized by the molecular formula C₈H₆N₂. Based on the relative positions of the two nitrogen atoms within the fused two-ring system, six constitutional isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][8] This inherent isomerism is a critical consideration in synthetic design and structure-activity relationship (SAR) studies, as the location of the nitrogen atoms profoundly impacts the electronic distribution and three-dimensional shape of the molecule, thereby altering its biological activity.

Chemical Structure of 1,6-Naphthyridine-8-carbaldehyde

Molecular Composition and Properties

1,6-Naphthyridine-8-carbaldehyde is a specific derivative of the 1,6-naphthyridine core. It is a yellow solid often utilized as a crucial intermediate in organic synthesis for producing more complex molecules for the pharmaceutical and agrochemical industries.[9]

| Property | Value | Source |

| Chemical Name | 1,6-Naphthyridine-8-carbaldehyde | [9] |

| Synonym | 1,6-Naphthyridine-8-carboxaldehyde | [9] |

| CAS Number | 885278-16-0 | [9][10][11] |

| Molecular Formula | C₉H₆N₂O | [9][11] |

| Molecular Weight | 158.16 g/mol | [9][11] |

| Appearance | Yellow Solid | [9] |

Structural Elucidation

The molecule features a planar, aromatic 1,6-naphthyridine nucleus where the nitrogen atoms are located at positions 1 and 6. An aldehyde functional group (-CHO) is attached to the carbon atom at position 8. This aldehyde group is electron-withdrawing and significantly influences the reactivity of the heterocyclic ring. It serves as a key synthetic handle for introducing further molecular diversity through reactions such as nucleophilic addition, condensation, and oxidation/reduction.

Caption: Chemical structure of 1,6-Naphthyridine-8-carbaldehyde.

Spectroscopic Characterization (Theoretical)

While detailed experimental spectra require laboratory analysis, the expected spectroscopic features for 1,6-Naphthyridine-8-carbaldehyde can be predicted, serving as a self-validating system during synthesis.

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the naphthyridine core. A highly deshielded singlet, characteristic of an aldehyde proton, would be expected further downfield (around 9.5-10.5 ppm).

-

¹³C NMR: The spectrum would display nine signals. The carbon of the aldehyde group would appear significantly downfield (typically 190-200 ppm). The remaining eight carbons of the aromatic core would resonate in the 110-160 ppm range.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, and C-H stretching for the aromatic protons around 3000-3100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (158.16).

Isomerism of Naphthyridine Carbaldehydes

Constitutional Isomerism of the Naphthyridine Core

As previously mentioned, the fundamental naphthyridine scaffold has six constitutional isomers. Each of these isomers can, in theory, be substituted with a carbaldehyde group, leading to a large family of isomeric compounds. Understanding this is crucial for designing selective syntheses and for interpreting biological data where off-target effects might arise from isomeric impurities.

Caption: The six constitutional isomers of the parent naphthyridine scaffold.

Positional Isomerism of the Carbaldehyde Group

For each constitutional isomer of naphthyridine, the carbaldehyde group can be placed on any available carbon atom, leading to a set of positional isomers. For the 1,6-naphthyridine core, for example, the aldehyde could be at position 2, 3, 4, 5, 7, or 8. Therefore, 1,6-Naphthyridine-4-carbaldehyde and 1,6-Naphthyridine-8-carbaldehyde are positional isomers of each other.

Table of Representative Naphthyridine Carbaldehyde Isomers

The following table lists several known isomers, illustrating the diversity of this chemical class.

| Isomer Name | CAS Number | Molecular Formula |

| 1,5-Naphthyridine-4-carbaldehyde | 64379-44-8 | C₉H₆N₂O |

| 1,6-Naphthyridine-4-carbaldehyde | 898391-72-5 | C₉H₆N₂O |

| [4][9]Naphthyridine-2-carbaldehyde | 64379-45-9 | C₉H₆N₂O |

| 1,8-Naphthyridine-4-carbaldehyde | 64379-46-0 | C₉H₆N₂O |

| 2,7-Naphthyridine-4-carbaldehyde | 10273-40-2 | C₉H₆N₂O |

| Benzo[h][9][11]naphthyridine-5-carbaldehyde | 69164-27-8 | C₁₃H₈N₂O |

Synthetic Strategies and Methodologies

The Role of the Carbaldehyde Moiety as a Synthetic Handle

The aldehyde group at the 8-position is not merely a structural feature; it is a versatile functional group that enables a vast array of subsequent chemical transformations. This reactivity is fundamental to its role as a building block. Key transformations include:

-

Reductive Amination: To introduce substituted amine side chains, which are common in pharmacologically active molecules.

-

Wittig Reaction: To form alkenes, allowing for carbon chain extension.

-

Condensation Reactions: With active methylene compounds to build new heterocyclic rings.

-

Oxidation: To form the corresponding carboxylic acid (e.g., 1,6-Naphthyridine-8-carboxylic acid), which can then be converted to esters or amides.[12]

General Approaches to the 1,6-Naphthyridine Core

Synthesizing the 1,6-naphthyridine core can be challenging. Classical methods like the Skraup reaction, which involves heating an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, have been used but can be low-yielding and harsh. Modern synthetic chemistry has developed more controlled and efficient routes. A common strategy involves the construction of one pyridine ring onto a pre-existing pyridine ring. For example, acid-mediated intramolecular Friedel-Crafts reactions are an important strategy for synthesizing fused benzo[9][11]naphthyridine scaffolds.

Exemplary Protocol: Synthesis of 1,6-Naphthyridine-5,7-dione Precursors

A robust and versatile synthesis of highly substituted 1,6-naphthyridines can proceed through a 1,6-naphthyridine-5,7-dione intermediate.[13] The following protocol is based on a tandem nitrile hydration/cyclization procedure.

Objective: To synthesize a substituted 1,6-naphthyridine-5,7-dione from a 2-cyanoalkyl nicotinic ester.

Materials:

-

Ethyl 2-(1-cyano-1-phenylethyl)nicotinate (or similar 2-cyanoalkyl nicotinic ester)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ethyl 2-(1-cyano-1-phenylethyl)nicotinate (1.0 eq) in a minimal amount of a suitable solvent. Cool the flask in an ice bath to 0 °C.

-

Acid-Mediated Hydrolysis and Cyclization: Slowly add concentrated sulfuric acid (e.g., 5-10 eq) to the cooled solution. Causality: The strong acid protonates the nitrile, facilitating its hydration to a primary amide. The acid also catalyzes the subsequent intramolecular cyclization (Dieckmann-type condensation) of the ester with the newly formed amide to form the dione ring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Trustworthiness: Comparing the reaction mixture's TLC spot to the starting material's spot provides a clear validation of reaction progression.

-

Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. The product may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,6-naphthyridine-5,7-dione.

-

Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry, comparing the data to expected values.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of a 1,6-naphthyridine-5,7-dione precursor.

Applications in Drug Discovery and Materials Science

The 1,6-Naphthyridine Core in Pharmacologically Active Agents

The inherent structural features of the 1,6-naphthyridine scaffold make it an attractive core for designing molecules that can interact with various biological targets. Its derivatives have been investigated for a wide array of therapeutic applications. Natural products containing the 1,6-naphthyridine core, such as aaptamine isolated from marine sponges, have shown interesting biological activities.[14] Synthetic derivatives are under investigation as anticancer and antimicrobial agents, among other uses.[4][5] The ability to readily functionalize the core, often starting from intermediates like 1,6-Naphthyridine-8-carbaldehyde, allows for the systematic exploration of chemical space to optimize potency and selectivity.

Potential as Fluorophores and Organic Materials

Beyond pharmaceuticals, certain fused polycyclic 1,6-naphthyridine derivatives have demonstrated interesting photophysical properties.[15] Studies on fused 1,6-naphthyridin-4-amines have shown that these compounds can exhibit fluorescence, with maximum emission peaks around 450 nm.[15] These optical properties make them promising candidates for development as organic luminescence materials, probes for biological imaging, and components in organic light-emitting diodes (OLEDs). The specific substitution pattern on the naphthyridine core can be tuned to modulate the absorption and emission wavelengths, offering a pathway to design materials with tailored optical characteristics.

Conclusion

1,6-Naphthyridine-8-carbaldehyde is a compound of significant scientific interest, defined by its distinct chemical structure and its role as a versatile synthetic precursor. Its architecture is part of the broader, complex family of naphthyridine isomers, where subtle changes in atom placement can lead to dramatic shifts in chemical and biological properties. The presence of the 8-carbaldehyde group provides a crucial gateway for the construction of more elaborate molecules, enabling researchers in drug discovery to develop novel therapeutics and empowering materials scientists to create new functional organic materials. A thorough understanding of its structure, isomerism, and synthetic utility is therefore essential for advancing these fields.

References

-

1,6-Naphthyridine. American Chemical Society. [Link]

-

Structures of the isomeric naphthyridines (1–6) and... ResearchGate. [Link]

-

1,6-naphthyridine-8-carbaldehyde. BIOFOUNT. [Link]

-

Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

-

1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

1,6‐Naphthyridine‐based natural products. ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

1,6-Naphthyridine-8-carboxylic acid. PubChem. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. PubMed. [Link]

-

1,6-Naphthyridine-4-carbaldehyde. PubChem. [Link]

-

Benzo[h][9][11]naphthyridine-5-carbaldehyde. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 885278-16-0|1,6-naphthyridine-8-carbaldehyde|1,6-naphthyridine-8-carbaldehyde|-范德生物科技公司 [bio-fount.com]

- 11. 885278-16-0|1,6-Naphthyridine-8-carbaldehyde|BLD Pharm [bldpharm.com]

- 12. 1,6-Naphthyridine-8-carboxylic acid | C9H6N2O2 | CID 42064965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can interact with a diverse array of biological targets with high affinity and specificity. This guide offers an in-depth exploration of the significant biological activities exhibited by 1,6-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development in this promising area. The burgeoning interest in these compounds is reflected in the numerous synthetic methodologies developed and their varied pharmacological applications, ranging from oncology to infectious diseases.[1][2][3][4][5][6][7][8]

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated therapeutic potential of 1,6-naphthyridine derivatives lies in their anticancer properties.[1][3] These compounds have demonstrated remarkable efficacy against a variety of cancer cell lines, acting through diverse mechanisms of action.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of 1,6-naphthyridines is often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.

1. Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma (HCC).[9][10][11][12] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[9][10][11][12] For instance, the compound 19g demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines.[9] It effectively disrupted the phosphorylation of FGFR4 and its downstream signaling proteins.[9] Similarly, compound A34 showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model by selectively targeting FGFR4.[11][12]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy.[13] Certain 3-aryl-1,6-naphthyridine-2,7-diamines and their urea derivatives have shown potent and selective inhibition of the FGF receptor-1 tyrosine kinase, a related target in angiogenesis.[14] Structure-activity relationship (SAR) studies have revealed that substituents on the 3-phenyl ring are crucial for inhibitory activity against VEGFR-2.[13]

-

c-Met Kinase: The c-Met proto-oncogene is another important target in cancer therapy. A novel class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one scaffold has been identified.[16] Furthermore, 1,6-naphthyridinone-based inhibitors bearing a quinoline moiety have been designed and synthesized, leading to the discovery of potent and orally bioavailable MET kinase inhibitors.[17] Systematic structural optimization of a 1,6-naphthyridin-4(1H)-one lead compound resulted in a derivative with potent MET inhibition and favorable pharmacokinetic profiles.[18]

-

Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity is also linked to cancer progression and metastasis.[15] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors, highlighting another avenue for their anticancer potential.[15]

2. Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is overexpressed in many cancers and is crucial for the stability and function of numerous oncoproteins. A series of novobiocin analogs derived from the 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, demonstrating anti-proliferative properties in breast cancer cell lines.[19] These compounds were shown to induce the degradation of Hsp90 client proteins.[19]

3. Topoisomerase I Inhibition: Dibenzo[c,h][15][16]naphthyridines have been designed and evaluated as topoisomerase I inhibitors, which are critical enzymes for DNA replication and repair in cancer cells.[13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,6-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |

| Aaptamine (16) | H1299 (Non-small cell lung cancer) | Not specified | 10.47 - 15.03 µg/mL | [20] |

| Aaptamine (16) | A549 (Non-small cell lung cancer) | Not specified | 10.47 - 15.03 µg/mL | [20] |

| Aaptamine (16) | HeLa (Cervical cancer) | Not specified | 10.47 - 15.03 µg/mL | [20] |

| Aaptamine (16) | CEM-SS (T-lymphoblastic leukemia) | Not specified | 10.47 - 15.03 µg/mL | [20] |

| Suberitine C (20) | P388 (Murine leukemia) | Not specified | 1.8 | [7][20] |

| Suberitine E (22) | P388 (Murine leukemia) | Not specified | 3.5 | [7][20] |

| Compound 24 | Adult T-cell leukemia cells | Not specified | 0.29 | [7][20] |

| 10-methoxycanthin-6-one (2) | DU145 (Prostate cancer) | Not specified | 1.58 µg/mL | [20] |

| 7-acetamide derivative (17) | HUVEC (Endothelial cells) | FGFR | 0.004 | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines.

1. Cell Culture:

- Maintain the desired cancer cell lines (e.g., HCT116, A549, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of the 1,6-naphthyridine derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

- Incubate the plates for 48-72 hours.

4. MTT Assay:

- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

- After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

- Carefully remove the medium containing MTT.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Signaling Pathway Visualization

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

Antiviral Activity: Combating Viral Infections

Several 1,6-naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human herpesviruses.[21][22][23][24]

Mechanism of Action and Spectrum of Activity

In vitro studies have shown that these compounds are active against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus.[21][22] A notable example is a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline analogues that exhibit high levels of anti-human cytomegalovirus (HCMV) activity.[21][22][25] One particular naphthyridine derivative, compound A1, was found to have an IC50 39- to 223-fold lower than that of the standard antiviral drug ganciclovir against HCMV strains.[21][22][25]

Importantly, these compounds remain effective against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains, suggesting a novel mechanism of action.[21][22] Time-of-addition experiments indicated that these derivatives affect events at both the early and late stages of viral replication.[21] This is further supported by the observation of reduced de novo synthesis of the pp65 tegument protein.[21] Additionally, at higher concentrations, a reduction in HCMV enhancer-promoter-directed luciferase expression was observed.[21][22]

Some derivatives have also shown activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[25]

Quantitative Data on Antiviral Activity

| Compound | Virus | Cell Line | IC50 (µM) | Comparison | Reference |

| Compound A1 | HCMV (AD 169) | Hs68 | 0.03 ± 0.01 | 223-fold more potent than Ganciclovir | [21][23][25] |

| Compound A1 | HCMV (Towne) | HFF | 0.17 ± 0.03 | 39-fold more potent than Ganciclovir | [21][23][25] |

| Compound A1 | HSV-2 | 0.6 ± 0.1 | 21.5-fold more potent than Acyclovir | [23][25] | |

| Compound B2 | HCMV (AD 169) | Hs68 | 0.7 ± 0.1 | 9-fold more potent than Ganciclovir | [23] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

1. Cell Seeding:

- Seed confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts - HFF) in 6-well plates.

2. Virus Infection:

- Once the cells reach confluency, infect them with a known titer of the virus (e.g., HCMV) to produce approximately 50-100 plaques per well.

- Allow the virus to adsorb for 1-2 hours at 37°C.

3. Compound Treatment and Overlay:

- Prepare serial dilutions of the 1,6-naphthyridine derivative in a semi-solid overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).

- After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound.

4. Incubation:

- Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for HCMV).

5. Plaque Visualization and Counting:

- After incubation, fix the cells with a solution of 10% formalin.

- Stain the cells with a solution of 0.1% crystal violet.

- Wash the plates with water and allow them to dry.

- Count the number of plaques in each well.

6. Data Analysis:

- Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

- Determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.

Antimicrobial and Anti-inflammatory Activities

Beyond their potent anticancer and antiviral effects, 1,6-naphthyridine derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Naphthyridine compounds, in general, are known for their broad-spectrum antimicrobial activity and stability.[26] Some benzo[h][15][16]naphthyridine derivatives have been synthesized and have shown antituberculosis and antileishmanial activities.[27] The antimicrobial activity is often influenced by the type and position of substituent groups on the naphthyridine core.[26] For instance, certain derivatives have shown significant inhibitory activity against Staphylococcus aureus and Escherichia coli.[20]

Anti-inflammatory Activity

Naturally derived 1,6-naphthyridine analogues from Sophora tonkinesis have been shown to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated murine macrophages (RAW 264.7 cells).[20] One compound, 12,13-dehydrosophoridine, exhibited more potent activity than the known anti-inflammatory alkaloid matrine.[20] Another study on 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides also revealed strong anti-inflammatory properties.[20] A domino synthesis approach has been used to create functionalized 1,6-naphthyridines that exhibit excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac.[28]

Experimental Workflow: Anti-inflammatory Activity Assessment

Caption: Experimental workflow for assessing the anti-inflammatory activity of 1,6-naphthyridine derivatives.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. The diverse biological activities, particularly in the realms of oncology and virology, underscore the immense potential of this heterocyclic system. The ability of 1,6-naphthyridine derivatives to target a wide range of biomolecules, including kinases, molecular chaperones, and viral proteins, provides a rich landscape for future drug discovery efforts.

Further research should focus on several key areas:

-

Optimization of Lead Compounds: Structure-activity relationship studies should be continued to enhance the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

-

Elucidation of Novel Mechanisms: For derivatives that show activity against drug-resistant pathogens or cancer cell lines, a deeper investigation into their mechanisms of action is crucial.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

-

Exploration of New Therapeutic Areas: While oncology and virology are well-explored, the antimicrobial and anti-inflammatory properties of 1,6-naphthyridines warrant further investigation for the development of new treatments for infectious and inflammatory diseases.

References

- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters.

- Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2000). Antimicrobial Agents and Chemotherapy.

-

Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. (2000). Antimicrobial Agents and Chemotherapy. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry. [Link]

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2018). Organic & Biomolecular Chemistry. [Link]

-

Synthesis, Reactions, and Biological Activity of Benzo[h][15][16]naphthyridine Derivatives. (2022). Russian Journal of Organic Chemistry.

- Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Biomolecular Structure and Dynamics.

- Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Current Organic Chemistry.

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2000). ResearchGate. [Link]

- Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). Bioorganic & Medicinal Chemistry.

-

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. (2002). Journal of Medicinal Chemistry. [Link]

-

Antiviral activities against human herpesviruses of 1,6-naphthyridine and 7,8-dihydroisoquinoline representatives. (2000). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

-

1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (2021). ResearchGate. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. [Link]

-

Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). European Journal of Medicinal Chemistry. [Link]

-

Naphthyridines with Antiviral Activity - A Review. (2018). Current Bioactive Compounds. [Link]

- Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (2015). International Research Journal of Engineering and Technology (IRJET).

-

Synthesis and Antimicrobial Activity of Benzo[H][15][16]Naphthyridine Derivatives. (2010). ChemInform.

-

Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. (2015). RSC Advances. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. [Link]

-

Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (2016). European Journal of Medicinal Chemistry. [Link]

- Antimicrobial Activity of Naphthyridine Deriv

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). PMC. [Link]

-

Detailed information on anticancer activity exhibited by 1,6-naphthyridines. (2021). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). ResearchGate. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. [Link]

Sources

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. irjet.net [irjet.net]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies | Semantic Scholar [semanticscholar.org]

A Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: A Privileged Scaffold for Kinase Inhibition and Drug Discovery

This document provides an in-depth technical overview of 1,6-Naphthyridine-8-carbaldehyde (CAS No. 885278-16-0), a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, a robust and validated synthetic methodology, its chemical reactivity, and its critical role as a foundational scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identity and Physicochemical Properties

1,6-Naphthyridine-8-carbaldehyde is a yellow solid that serves as a key intermediate in organic synthesis.[1] Its structure features a bicyclic diazanaphthalene (naphthyridine) core, which is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[2] The aldehyde functional group at the 8-position provides a versatile chemical handle for extensive synthetic modification.

Table 1: Physicochemical Properties of 1,6-Naphthyridine-8-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 885278-16-0 | [1][3][4][5][6] |

| Molecular Formula | C₉H₆N₂O | [1][5][6] |

| Molecular Weight | 158.16 g/mol | [1][5] |

| Appearance | Yellow Solid | [1] |

| Polar Surface Area (PSA) | 42.85 Ų | [1][5] |

| LogP | 1.4423 | [1][5] |

| InChI Key | RBNHLMJPAYWTHH-UHFFFAOYSA-N |[5] |

Synthesis Pathway: The Riley Oxidation

A definitive, peer-reviewed synthesis for 1,6-Naphthyridine-8-carbaldehyde is not extensively documented under its specific CAS number. However, based on established and reliable organometallic chemistry, the most authoritative and logical synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 8-methyl-1,6-naphthyridine.

The Riley oxidation , which employs selenium dioxide (SeO₂), is the method of choice for this transformation.[7] This reaction is highly effective for the oxidation of activated methyl groups, particularly those adjacent to a carbonyl group or on an electron-deficient heterocyclic ring system like naphthyridine.[8][9][10] The mechanism involves an initial ene reaction followed by a[11][12]-sigmatropic rearrangement, ultimately yielding the desired aldehyde.[7] This method has been successfully applied to oxidize 8-methylquinoline to 8-quinolinealdehyde, a closely related structural analog, demonstrating the viability of this approach.[13]

Experimental Protocol: Synthesis via Riley Oxidation

This protocol is a representative methodology based on the known reactivity of selenium dioxide with analogous heterocyclic systems.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 8-methyl-1,6-naphthyridine (1.0 eq) in 1,4-dioxane (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the suspension. Causality Note: A slight excess of the oxidizing agent ensures complete conversion of the starting material. Selenium compounds are toxic and malodorous; this procedure must be performed in a well-ventilated fume hood.[8][9]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite. The filter cake should be washed with additional dioxane or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1,6-Naphthyridine-8-carbaldehyde as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1,6-Naphthyridine-8-carbaldehyde stems from the reactivity of both the naphthyridine core and the aldehyde functional group. This dual reactivity allows for the creation of diverse molecular libraries for screening against various biological targets.

The 1,6-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the central framework for numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][14] The nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP in the kinase active site.

The aldehyde group serves as a key point for diversification, enabling a wide range of subsequent chemical transformations:

-

Reductive Amination: To install various substituted amine side chains, crucial for modulating solubility and interacting with solvent-exposed regions of the target protein.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, extending the scaffold and exploring different vector spaces.

-

Condensation Reactions: To form Schiff bases or other heterocyclic systems like imidazoles.

This strategic derivatization has led to the discovery of potent inhibitors targeting several critical kinases and other enzymes.

Sources

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS:885278-16-0 FT-0753799 1,6-naphthyridine-8-carbaldehyde Product Detail Information [finetechchem.com]

- 6. [1,6]Naphthyridine-8-carbaldehyde | 885278-16-0 [sigmaaldrich.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. adichemistry.com [adichemistry.com]

- 10. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,6-Naphthyridine Scaffold: A Privileged Heterocycle for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its rigid planar structure, make it an ideal framework for designing potent and selective inhibitors of a diverse range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets for 1,6-naphthyridine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

I. The Versatility of the 1,6-Naphthyridine Core: A Gateway to Diverse Therapeutic Areas

The inherent versatility of the 1,6-naphthyridine scaffold allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of 1,6-naphthyridine derivatives with applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] The strategic placement of substituents can significantly influence target specificity and potency, making this heterocyclic system a fertile ground for the discovery of novel therapeutic agents.[1]

II. Oncology: A Major Frontier for 1,6-Naphthyridine-Based Therapeutics

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the 1,6-naphthyridine scaffold has proven to be a valuable tool in developing inhibitors that target key oncogenic drivers.

A. Kinase Inhibition: Halting Aberrant Cell Proliferation

Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is frequently implicated in cancer. Several 1,6-naphthyridine derivatives have been developed as potent kinase inhibitors.

-

Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is linked to the progression of various cancers, including prostate and thyroid carcinoma.[4][5] Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, offering a potential therapeutic strategy for these malignancies.[4][5]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the development of several cancers, including colorectal and hepatocellular carcinoma.[6][7][8] Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective inhibitors of FGFR4 kinase, demonstrating significant tumor inhibition in preclinical models.[6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] 1,6-Naphthyridine analogues have been developed as VEGFR-2 inhibitors, highlighting their potential as anti-angiogenic agents.[9]

-

c-Met Kinase: The c-Met receptor tyrosine kinase is often dysregulated in various cancers.[10][11] By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been identified.[10][12]

Signaling Pathway: FGFR4 Inhibition in Cancer

Caption: Inhibition of FGFR4 signaling by a 1,6-naphthyridine compound.

B. Targeting DNA Repair Pathways: Inducing Synthetic Lethality

Cancer cells often exhibit deficiencies in DNA repair pathways, making them vulnerable to inhibitors of alternative repair mechanisms. This concept, known as synthetic lethality, is a promising strategy in cancer therapy.

-

Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the repair of single-strand DNA breaks.[13][14] In cancers with mutations in BRCA1 or BRCA2 (genes involved in homologous recombination repair), inhibition of PARP1 leads to the accumulation of DNA damage and cell death.[13] Naphthyridinone-based compounds have been developed as highly potent PARP1 inhibitors, demonstrating significant antitumor efficacy in preclinical models of BRCA-mutant cancers.[13][14]

-

Topoisomerase I: Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription.[9] Dibenzo[c,h][1][4]naphthyridines have been reported as anticancer agents that target topoisomerase I.[9]

Experimental Workflow: PARP1 Inhibition Assay

Caption: Workflow for evaluating 1,6-naphthyridine compounds as PARP1 inhibitors.

C. Other Anticancer Mechanisms

-

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is overexpressed in many cancers and is crucial for the stability and function of numerous oncoproteins.[15] Novobiocin analogs derived from a 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, leading to the degradation of Hsp90 client proteins and exhibiting anti-proliferative properties in breast cancer cell lines.[15]

-

General Cytotoxicity: A number of 1,6-naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), leukemia (CEM-SS, HL-60), and prostate (PC-3) cancers.[16][17]

| Target | Cancer Type | Reference |

| CDK5 | Prostate, Thyroid | [4][5] |

| FGFR4 | Colorectal, Hepatocellular | [6][7] |

| VEGFR-2 | Various | [9] |

| c-Met | Various | [10][12] |

| PARP1 | BRCA-mutant cancers | [13][14] |

| Topoisomerase I | Various | [9] |

| Hsp90 | Breast | [15] |

III. Neurodegenerative Diseases: Combating the Complexity of Brain Disorders

The development of effective treatments for neurodegenerative diseases like Alzheimer's disease remains a significant challenge. The multifactorial nature of these diseases has led to the exploration of multi-target-directed ligands, and the 1,6-naphthyridine scaffold is well-suited for this approach.

A. Alzheimer's Disease: A Multi-pronged Attack

-

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in learning and memory processes.[18][19] Inhibition of PDE5 increases cGMP levels and activates the cAMP response element-binding protein (CREB), a key transcription factor for synaptic plasticity.[18][19] Novel 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogues have been identified as potent PDE5 inhibitors with improved aqueous solubility and efficacy in mouse models of Alzheimer's disease.[18][19]

-

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of current Alzheimer's therapy, aimed at increasing the levels of the neurotransmitter acetylcholine.[20][21] Tetrahydrobenzo[h][1][4]naphthyridine-6-chlorotacrine hybrids have been developed as potent inhibitors of both human AChE and BChE.[20][21]

-

Inhibition of Aβ and Tau Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease.[18][20] The aforementioned tetrahydrobenzo[h][1][4]naphthyridine-6-chlorotacrine hybrids have also been shown to be moderately potent inhibitors of both Aβ42 and tau aggregation.[20][21]

Logical Relationship: Multi-Target Strategy in Alzheimer's Disease

Caption: Multi-target approach of 1,6-naphthyridine derivatives in Alzheimer's.

IV. Infectious Diseases: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,6-naphthyridine scaffold has a history in this area and continues to be a source of novel compounds.

A. Antibacterial Agents

Naphthyridine derivatives, in general, have been a cornerstone of antibacterial therapy for decades, with nalidixic acid being an early example.[22][23] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[22][23] More recent research has focused on developing 1,6-naphthyridinone derivatives with activity against Gram-negative bacteria.[24] Furthermore, some 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[25]

B. Antiviral Agents

The 1,6-naphthyridine core has also been explored for its antiviral potential.

-

HIV-1 Integrase and Reverse Transcriptase (RT) Inhibition: 1,6-Naphthyridine-7-carboxamide derivatives have been investigated as inhibitors of HIV-1 integrase.[10] Additionally, novel 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[26]

V. Experimental Protocols: A Guide to Evaluation

The following provides a generalized, step-by-step methodology for a key assay in the evaluation of 1,6-naphthyridine compounds.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR4)

-

Plate Preparation: Coat a 96-well plate with a substrate for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

-

Compound Preparation: Prepare serial dilutions of the 1,6-naphthyridine test compounds in an appropriate buffer (e.g., DMSO).

-

Kinase Reaction: Add the recombinant kinase (e.g., FGFR4), the test compound, and ATP to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

-

Detection: After incubation, add an antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase).

-

Signal Development: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and allow the color to develop.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VI. Conclusion and Future Directions

The 1,6-naphthyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. The ongoing exploration of this privileged heterocycle continues to uncover novel therapeutic agents for a wide range of diseases. Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects, the design of multi-target ligands for complex diseases, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical translation. The rich chemistry and pharmacology of 1,6-naphthyridines ensure that they will remain a prominent and fruitful area of investigation for years to come.

References

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Scilit. [Link]

-

Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Springer. [Link]

-

Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][1][4]naphthyridin-2(3 H )-one-based c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

-

Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [Link]

-

Tetrahydrobenzo[h][1][4]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. National Center for Biotechnology Information. [Link]

-

1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-